![molecular formula C6H4BrClO2S B2382674 Methyl 5-bromo-4-chlorothiophene-2-carboxylate CAS No. 2090967-58-9](/img/structure/B2382674.png)
Methyl 5-bromo-4-chlorothiophene-2-carboxylate
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Overview
Description
“Methyl 5-bromo-4-chlorothiophene-2-carboxylate” is a chemical compound with the molecular formula C6H4BrClO2S . It has a molecular weight of 255.52 . This compound is used as a building block in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-4-chlorothiophene-2-carboxylate” can be represented by the SMILES notation: O=C(OC)C1=CC(Cl)=C(Br)S1 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
“Methyl 5-bromo-4-chlorothiophene-2-carboxylate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
1. Synthesis of Regioregular Thiophene-Based Conjugated Polymers Methyl 5-bromo-4-chlorothiophene-2-carboxylate is used in the synthesis of regioregular thiophene-based conjugated polymers . These polymers have exceptional optical and conductive properties, making them a center of attention for electronic applications . The synthesis involves nickel- and palladium-based catalytic systems .
Electronic and Optoelectronic Applications
The synthesized thiophene-based conjugated polymers are used in electronic and optoelectronic devices . The polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Direct Arylation Polymerization (DArP) Protocol
The DArP protocol is used to synthesize polymers with controlled molecular weight, low polydispersity index, high regioregularity, and tunable optoelectronic properties . This method is cost-effective and green as it circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors .
Electrochemical Reduction
Methyl 5-bromo-4-chlorothiophene-2-carboxylate can be reduced electrochemically at a carbon cathode in dimethylformamide containing tetramethylammonium perchlorate .
Synthesis of Monomer of 1,4-Bis(5-chlorothiophene)-Buta-1,3-Diyne
This compound is used in the synthesis of the monomer of 1,4-bis(5-chlorothiophene)-buta-1,3-diyne .
Synthesis of 5-Chloro-2-[(Trimethylsilyl)-Ethynyl]Thiophene
Methyl 5-bromo-4-chlorothiophene-2-carboxylate is also used in the synthesis of 5-chloro-2-[(trimethylsilyl)-ethynyl]thiophene .
Safety and Hazards
This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary targets of Methyl 5-bromo-4-chlorothiophene-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Mode of Action
It is known that the bromine and chlorine atoms in the compound could potentially interact with various biological targets, leading to changes in cellular processes .
Pharmacokinetics
It is predicted to have high gi absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2 and CYP2C9 inhibitor .
Result of Action
The molecular and cellular effects of Methyl 5-bromo-4-chlorothiophene-2-carboxylate’s action are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 5-bromo-4-chlorothiophene-2-carboxylate. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . These conditions help maintain the stability of the compound and may influence its efficacy .
properties
IUPAC Name |
methyl 5-bromo-4-chlorothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVUUBLIWLTTFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-4-chlorothiophene-2-carboxylate |
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